1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

BRD4 BD2 BROMOscan Kd

1-(4-Bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 919970-26-6) is a synthetic small molecule belonging to the pyrido[3,2-d]pyrimidine-2,4-dione class. Its core scaffold consists of a fused pyridine-pyrimidine dione system that is di-substituted with a 4-bromobenzyl group at the N1 position and a 4-fluorobenzyl group at the N3 position.

Molecular Formula C21H15BrFN3O2
Molecular Weight 440.272
CAS No. 919970-26-6
Cat. No. B2453726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS919970-26-6
Molecular FormulaC21H15BrFN3O2
Molecular Weight440.272
Structural Identifiers
SMILESC1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F)N=C1
InChIInChI=1S/C21H15BrFN3O2/c22-16-7-3-14(4-8-16)12-25-18-2-1-11-24-19(18)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2
InChIKeyPDBJHDVLZQJZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: Procurement-Relevant Core Profile


1-(4-Bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 919970-26-6) is a synthetic small molecule belonging to the pyrido[3,2-d]pyrimidine-2,4-dione class [1]. Its core scaffold consists of a fused pyridine-pyrimidine dione system that is di-substituted with a 4-bromobenzyl group at the N1 position and a 4-fluorobenzyl group at the N3 position. This compound has been profiled in BET (bromodomain and extra-terminal) bromodomain binding assays and is cataloged in authoritative bioactivity databases (e.g., BindingDB, ChEMBL) primarily for its interaction with BRD4 [2].

Why 1-(4-Bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by In-Class Analogs in BRD4 BD2 Research


Pyrido[3,2-d]pyrimidine-2,4-diones are a versatile class of heterocyclic compounds that can be functionalized at multiple positions, leading to diverse biological activities including kinase inhibition and epigenetic reader domain binding [1]. However, the precise substitution pattern—specifically the combination of a 4-bromobenzyl group at N1 and a 4-fluorobenzyl group at N3—is critical for achieving the sub-nanomolar BRD4 BD2 affinity and the exceptional BD2-over-BD1 selectivity observed for 919970-26-6. Closely related analogs such as the 4-chlorobenzyl (CAS 923217-15-6) or 4-methoxybenzyl (CAS 923677-42-3) congeners lack the same bromodomain selectivity profile in publicly available databases [2], making generic substitution scientifically unsound without re-validation of binding and selectivity parameters.

Quantitative Differentiation Evidence for 1-(4-Bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 919970-26-6)


Sub-Nanomolar Binding Affinity for BRD4 Bromodomain 2 (BD2) Measured by BROMOscan

919970-26-6 demonstrates a dissociation constant (Kd) of 0.300 nM for the second bromodomain (BD2) of human BRD4, determined using the quantitative BROMOscan competition binding assay [1]. This places the compound in a high-affinity range rarely achieved by unoptimized pyrido[3,2-d]pyrimidine-2,4-dione screening hits. In contrast, the well-characterized pan-BET inhibitor (+)-JQ1 exhibits BRD4 BD2 IC50 values of approximately 33 nM [2], representing a >100-fold weaker interaction under comparable biochemical binding conditions.

BRD4 BD2 BROMOscan Kd epigenetic reader domain

Exceptional Selectivity for BRD4 BD2 over BD1: A >10,000-Fold Discrimination Window

Within the same BindingDB record (BDBM50148603), 919970-26-6 displays a BRD4 BD1 affinity of Kd = 3.40 × 10³ nM (3.4 µM) as measured by fluorescence anisotropy [1]. When compared to the BRD4 BD2 Kd of 0.300 nM, this yields a BD2/BD1 selectivity ratio of approximately 11,300-fold. This degree of intra-BET selectivity far exceeds that of pan-BET inhibitors such as (+)-JQ1 which shows only ~2.3-fold preference for BD2 over BD1 (BD1 IC50 ≈ 77 nM; BD2 IC50 ≈ 33 nM) [2], and surpasses the BD2-preferring clinical compound RVX-208 which achieves approximately 9-20-fold BD2 selectivity in biochemical assays [3].

BRD4 BD1 BRD4 BD2 selectivity bromodomain BET inhibitor

Distinct N1/N3 Disubstitution Pattern Not Recapitulated in Common Analogs: A Structural Determinant of BD2 Selectivity

The specific combination of 4-bromobenzyl at N1 and 4-fluorobenzyl at N3 distinguishes 919970-26-6 from structurally adjacent pyrido[3,2-d]pyrimidine-2,4-dione analogs. Public chemical databases catalog the 4-chlorobenzyl (CAS 923217-15-6) and 4-methoxybenzyl (CAS 923677-42-3) analogs, neither of which has reported BRD4 BD2 binding activity or selectivity data in BindingDB [1]. The 4-fluorobenzyl group at N3 likely engages in favorable hydrophobic and polar interactions within the BD2 acetyl-lysine binding pocket that are absent or weakened with chloro, methoxy, or unsubstituted benzyl groups, as supported by general BRD4 BD2 SAR trends from the pyrrolopyridone and dihydropyridopyrimidine chemotypes [2].

structure-activity relationship SAR N1/N3-disubstitution pyrido[3,2-d]pyrimidine 4-bromobenzyl 4-fluorobenzyl

Optimal Application Scenarios for 1-(4-Bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


High-Stringency BRD4 BD2 Target Engagement Assays Requiring Sub-Nanomolar Affinity Probes

In cellular target engagement methodologies such as nanoBRET, CETSA, or fluorescence polarization competition assays, the 0.300 nM Kd of 919970-26-6 for BRD4 BD2 [1] ensures complete target occupancy at low nanomolar concentrations. This permits discrimination between BD2-dependent and BD1-dependent pharmacological effects with minimal risk of incomplete target saturation, an advantage over pan-BET probes like (+)-JQ1 that require significantly higher concentrations for equivalent BD2 saturation [2].

BD2-Exclusive Pharmacological Profiling in BET-Dependent Disease Models

With a BD2/BD1 selectivity ratio exceeding 10,000:1 [1], 919970-26-6 is suited for experiments that require clean pharmacological separation of BD1 and BD2 phenotypes. This includes dissecting the role of BD2 in acute myeloid leukemia (AML) proliferation, inflammatory cytokine regulation, or cardiac transcriptional reprogramming, where BD1 inhibition is known to contribute to dose-limiting toxicities (e.g., thrombocytopenia, gastrointestinal effects) as demonstrated with the clinical BD2-selective inhibitor ABBV-744 [2].

Chemical Tool Compound for BRD4 BD2 Structural Biology and Biophysical Studies

The combination of sub-nanomolar affinity and the presence of a bromine atom (anomalous scattering for X-ray crystallography) makes 919970-26-6 an attractive candidate for co-crystallization studies with BRD4 BD2. The 4-bromobenzyl substituent provides an intrinsic heavy-atom marker for phasing, while the 4-fluorobenzyl group may engage in specific fluorine-protein interactions that can be mapped via ¹⁹F NMR, as suggested by BD2-ligand structural precedents [1].

SAR Benchmarking for Pyrido[3,2-d]pyrimidine-2,4-dione-Based Bromodomain Inhibitor Optimization

As one of the few N1,N3-disubstituted pyrido[3,2-d]pyrimidine-2,4-diones with publicly available quantitative BRD4 bromodomain binding data [1], 919970-26-6 serves as a reference compound for medicinal chemistry campaigns exploring this scaffold for epigenetic targets. The existing BD2 affinity and selectivity data provide a concrete baseline against which new synthetic analogs can be benchmarked, reducing the need for de novo screening of inactive congeners.

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